Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJAVZBRKJTDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799283-63-9 | |
| Record name | tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formylation via Enolate Chemistry
One common method involves the generation of an enolate from the bicyclic ketone precursor, followed by reaction with methyl formate as the formyl donor:
- Step 1: Dissolve tert-butyl 8-azabicyclo[3.2.1]octane-8-carboxylate in dry ether with TMEDA.
- Step 2: Add sec-butyllithium (s-BuLi) dropwise at -65 °C under nitrogen to form the lithium enolate.
- Step 3: Add methyl formate solution dropwise at -65 °C and stir for several hours to allow formylation.
- Step 4: Quench the reaction, extract, and purify the product to obtain tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate in good yield (typically above 90%).
Protection and Intermediate Formation
- Starting from nortropinone hydrochloride, the amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0 °C for 3 hours in the presence of triethylamine.
- This yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with yields around 94.5%.
- The ketone can then be converted into enol triflates or trifluoromethanesulfonyloxy derivatives using lithium bis(trimethylsilyl)amide and N-phenylbis(trifluoromethanesulfonimide), facilitating further functionalization.
Reduction and Further Functionalization
- The formyl group can be selectively reduced to hydroxymethyl derivatives using sodium borohydride (KBH4) in methanol at 0 °C to room temperature.
- Subsequent acid treatment (HCl in ethanol) can be used to deprotect or convert intermediates as needed.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Enolate formation and formylation | s-BuLi, TMEDA, methyl formate, dry ether, -65 °C, N2 atmosphere | >90 | Controlled low temperature to avoid side reactions |
| Amine protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 0 °C, 3 h | 94.5 | Produces tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Enol triflate formation | Lithium bis(trimethylsilyl)amide, N-phenylbis(trifluoromethanesulfonimide), THF, -78 °C to RT | 80-92 | Intermediate for further elaboration |
| Reduction of formyl group | KBH4, methanol, 0 °C to RT | Quantitative | Converts aldehyde to hydroxymethyl derivative |
| Acidic treatment for deprotection | HCl/ethanol, RT, 4 h | 100 | Used for conversion of protected intermediates |
Analytical Data and Purification
- Purification is achieved primarily by silica gel column chromatography using solvent mixtures such as ethyl acetate/hexanes or cyclohexane/ether.
- Characterization of intermediates and final products is confirmed by ^1H NMR, ^13C NMR, and ^19F NMR where applicable.
- The formyl proton typically appears as a singlet around 6.0 ppm in ^1H NMR.
- Mass spectrometry confirms molecular weights consistent with the this compound structure.
Research Findings and Optimization Notes
- The use of strong, non-nucleophilic bases such as LHMDS or LDA at cryogenic temperatures is critical to achieve high regioselectivity and yield in the enolate formation step.
- Electrophilic formylation with methyl formate is preferred due to mild conditions and high selectivity.
- Protection of the amine nitrogen with Boc groups stabilizes the bicyclic scaffold and facilitates purification.
- The intermediate triflate derivatives serve as useful handles for further functionalization in complex synthetic routes.
- Reaction times and temperatures are carefully controlled to minimize side reactions and decomposition.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the formyl group to an alcohol.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Storage : Requires inert atmosphere storage at -20°C to prevent degradation .
- Applications : Serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules via aldehyde-mediated coupling reactions (e.g., reductive amination, nucleophilic additions) .
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The 8-azabicyclo[3.2.1]octane scaffold is highly modular, with modifications at position 3 significantly altering reactivity and applications. Below is a comparative analysis:
Structural Analogues with Modified Ring Systems
Pharmacological Relevance
- Sulfonamide Derivatives: Compounds like tert-butyl 3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate () are explored as non-classical kinase inhibitors, showing nanomolar affinity in preclinical models .
- Molecular Glue Degraders : The bicyclic scaffold is utilized in cereblon (CRBN)-targeting degraders, exemplified by derivatives in NEK7 degradation studies .
Biological Activity
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its CAS number 882036-78-4, is a bicyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Interactions : The compound is believed to disrupt protein-protein interactions, which is a common mechanism among macrocyclic compounds. This disruption can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Some studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections .
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several azabicyclic compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Cytotoxic Effects
In a separate investigation, researchers assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate, and what are their typical yields?
The synthesis typically involves Boc protection of the 8-azabicyclo[3.2.1]octane scaffold. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is synthesized by reacting 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in dry THF and triethylamine, yielding ~77% after purification via silica gel chromatography . The formyl group at the 3-position may be introduced via oxidation of a hydroxymethyl intermediate or through Vilsmeier-Haack formylation. Post-functionalization steps (e.g., alkylation or hydantoin formation) often employ DMF with KCO and alkyl halides, achieving yields of 50–76% depending on steric and electronic factors .
Q. How is this compound purified, and what analytical methods confirm its structural integrity?
Purification is commonly performed using silica gel column chromatography with eluents like chloroform/methanol (9:1) . Analytical confirmation involves:
- NMR : H and C NMR to identify characteristic signals (e.g., Boc tert-butyl at δ ~1.4 ppm, formyl proton at δ ~9–10 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>95%) .
- TLC : Monitoring reaction progress using R values .
Advanced Research Questions
Q. How does the introduction of a formyl group at the 3-position influence the reactivity of 8-azabicyclo[3.2.1]octane derivatives in medicinal chemistry applications?
The formyl group serves as a versatile handle for further functionalization. For instance, it enables:
- Schiff base formation : Condensation with amines to generate imine-linked conjugates for targeted drug delivery .
- Reductive amination : Reaction with primary amines and NaBH(OAc) to yield secondary amines, as seen in pan-Ras inhibitor syntheses .
- Nucleophilic addition : Grignard or organozinc reagents can add to the carbonyl, expanding structural diversity . Computational studies (e.g., DFT) suggest the formyl group enhances electrophilicity at the 3-position, facilitating covalent binding to cysteine residues in enzyme active sites .
Q. What strategies are employed to address conflicting biological activity data observed in derivatives of this compound?
Discrepancies in activity are resolved through:
- SAR studies : Systematic variation of substituents (e.g., alkyl vs. aryl groups at the 3-position) to identify critical pharmacophores. For example, alkylation with pent-4-enyl (as in compound 4a ) improved cytotoxicity in hydantoin derivatives by 40% compared to shorter chains .
- Crystallography : Co-crystallization with target proteins (e.g., Ras) to validate binding modes and explain potency differences .
- Statistical modeling : Multivariate regression analysis correlates steric/electronic parameters (e.g., logP, polar surface area) with activity trends .
Methodological Considerations
Q. What experimental precautions are critical when handling this compound in air/moisture-sensitive reactions?
Key precautions include:
- Inert atmosphere : Use of dry N or Ar for reactions involving NaBH(OAc) or Boc anhydride .
- Dessicants : Storage over molecular sieves (3Å) to prevent hydrolysis of the formyl group .
- Low temperatures : Sensitive intermediates (e.g., hydantoin derivatives) are synthesized at 0°C to minimize side reactions .
Q. How can researchers optimize the regioselectivity of substitutions on the 8-azabicyclo[3.2.1]octane scaffold?
Regioselectivity is controlled by:
- Steric directing groups : Bulkier substituents (e.g., tert-butyl) at the 8-position bias reactivity toward the less hindered 3-position .
- Catalytic methods : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies halogenated derivatives at the 3-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the formyl group .
Data Interpretation and Validation
Q. How should researchers validate the stereochemical purity of this compound derivatives?
Validation methods include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
